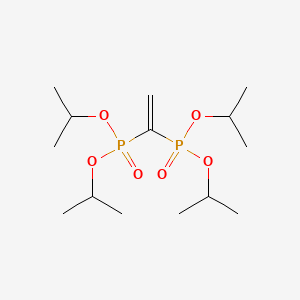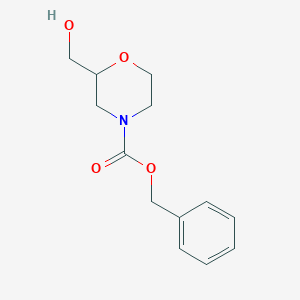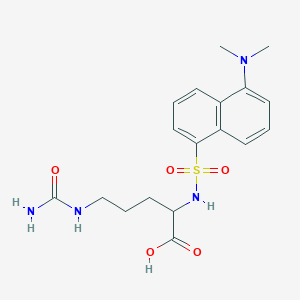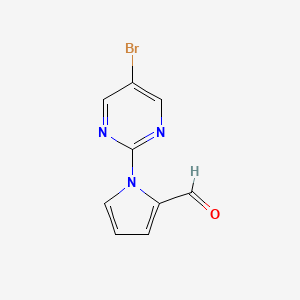
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester
Vue d'ensemble
Description
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester, also known as tetraisopropyl methylenebisphosphonate, is a chemical compound . It contains a total of 51 bonds, including 21 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, and 2 phosphonates . The molecule is composed of 52 atoms, including 30 Hydrogen atoms, 14 Carbon atoms, 6 Oxygen atoms, and 2 Phosphorous atoms .
Synthesis Analysis
The synthesis of Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester involves several methods . The Michaelis–Arbuzov reaction is one of the most popular methods for the synthesis of phosphonic acids and their esters . This reaction involves the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate .Molecular Structure Analysis
The molecular structure of Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester is characterized by a total of 51 bonds, including 21 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, and 2 phosphonates . The molecule is composed of 52 atoms, including 30 Hydrogen atoms, 14 Carbon atoms, 6 Oxygen atoms, and 2 Phosphorous atoms .Chemical Reactions Analysis
Phosphonic acids and their derivatives are chemically and structurally related to phosphorous acid . Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids . Phosphonate esters are the result of condensation of phosphonic acids with alcohols .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Substituted 2-Aminoethylidene-1,1-bisphosphonic Acids : A study by Shevchuk, Romanenko, and Kukhar (2011) introduced tetrakis(trimethylsilyl) ethenylidenebisphosphonate as a substrate for preparing N-substituted 2-aminoethylidene-1,1-bisphosphonic acids. This method is notable for its mildness and compatibility with various functional groups, suggesting its utility in synthesizing compounds with potential biological activity (Shevchuk, Romanenko, & Kukhar, 2011).
Molecular Helicity Induction : Onouchi et al. (2004) explored the helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. They found that these polymers form a predominantly one-handed helical conformation upon complexation with chiral amines. The induced helicity and its memory effect have implications for developing new chiral materials and understanding the molecular basis of chirality (Onouchi et al., 2004).
Material Science and Engineering
- Polymer Functionalization : Opper et al. (2010) synthesized polyethylene structures with precisely placed phosphonic acids, varying both the frequency of acid placement and the architecture associated with each position. These modifications directly affect the polymer's secondary structure and properties, such as crystallization behavior and solubility. This research opens new avenues for designing functional polyolefins with tailored properties (Opper et al., 2010).
Potential Medical Applications
Bisphosphonates as Antiresorption Bone Drugs : Chiminazzo et al. (2014) discussed the synthesis of gem-bisphosphonate tetraethyl esters via the Cu^II^-catalyzed conjugate addition of boronic acids to vinylidenebisphosphonate tetraethyl ester. Bisphosphonates are potent inhibitors of bone resorption, suggesting the potential application of these compounds in treating bone-related diseases (Chiminazzo et al., 2014).
Bisphosphonates in Medicinal Chemistry : Mucha, Kafarski, and Berlicki (2011) highlighted the remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry, including bisphosphonates' role as inhibitors of bone resorption. This review underscores the broad utility of phosphonate derivatives in developing therapeutic agents (Mucha, Kafarski, & Berlicki, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-di(propan-2-yloxy)phosphorylethenyl-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-13H,9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUAADANTWKVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(=C)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963993 | |
| Record name | Tetrapropan-2-yl ethene-1,1-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester | |
CAS RN |
48074-47-1 | |
| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-ethenylidenebis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48074-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048074471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropan-2-yl ethene-1,1-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)





![N-[(4-ethylcyclohexyl)carbonyl]glycine](/img/structure/B1608419.png)





